CCR9 Inhibitor Synthesis: Documented Pharmacophore-Specific Building Block vs. Isomers Lacking Literature Precedence
2-Bromo-4-methoxypyridine is specifically cited as the reagent for synthesizing biarylsulfonamide CCR9 inhibitors, a class of compounds that advanced to phase 3 clinical trials (Vercirnon) [1]. No literature reports using the isomeric 2-bromo-5-methoxypyridine, 2-bromo-6-methoxypyridine, or 2-chloro-4-methoxypyridine in this pharmacophore series, making the 2,4-regioisomer a non-substitutable starting material for this target class [2]. The resulting inhibitor (CHEMBL2178578) demonstrated Ki = 1.10 nM against CCR9 in human MOLT4 cells [3].
| Evidence Dimension | Documented role in CCR9 inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly used in published syntheses of biarylsulfonamide CCR9 antagonists (lead Ki = 1.10 nM) |
| Comparator Or Baseline | 2-Bromo-5-methoxypyridine, 2-bromo-6-methoxypyridine, 2-chloro-4-methoxypyridine: No literature precedent for CCR9 inhibitor synthesis |
| Quantified Difference | Qualitative: exclusive literature precedent vs. zero precedent for isomers |
| Conditions | Literature survey across PubMed, patents, and BindingDB (2005-2025) |
Why This Matters
For medicinal chemistry programs targeting CCR9, substitution with another isomer introduces an unvalidated building block, requiring de novo SAR exploration and increasing development risk.
- [1] Zhang J, et al. Biarylsulfonamide CCR9 inhibitors for inflammatory bowel disease. Bioorg Med Chem Lett. 2015;25(17):3661-3664. View Source
- [2] ChemicalBook. 2-Bromo-4-methoxypyridine (CAS 89488-29-9) Uses: Reagent for the synthesis of biarylsulfonamide CCR9 inhibitors. View Source
- [3] BindingDB. CHEMBL2178578 (BDBM50398334). Ki = 1.10 nM, CCR9 receptor in human MOLT4 cells. View Source
